LIT-927 - 2172879-52-4

LIT-927

Catalog Number: EVT-273263
CAS Number: 2172879-52-4
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LIT-927 is a potent and selective neutraligand of the chemokine CXCL12 (also known as SDF-1α). [, , ] Chemokines are a family of small signaling proteins that guide the migration of cells, particularly those involved in the immune system. [] Dysregulation of CXCL12 signaling, through its receptors CXCR4 and CXCR7, is implicated in various inflammatory diseases, including systemic lupus erythematosus (SLE) and pulmonary arterial hypertension (PAH). [, ]

LIT-927 represents a significant advancement over its predecessor, Chalcone-4, demonstrating improved solubility, stability, and oral bioavailability. [] Its unique mechanism of action, directly binding and neutralizing CXCL12 rather than antagonizing its receptors, makes it a valuable tool in dissecting the role of CXCL12 in various physiological and pathological processes. [, , ]

Molecular Structure Analysis

The molecular structure of LIT-927 is characterized by a pyrimidinone core, substituted with a 4-chlorophenyl group at position 4 and a 4-hydroxy-3-methoxyphenyl group at position 6. [] This structure differentiates it from its precursor, Chalcone-4, and contributes to its improved pharmacological properties. []

Mechanism of Action

LIT-927 exerts its biological effects by directly binding to and neutralizing CXCL12. [, , ] Unlike traditional chemokine receptor antagonists, which block the binding of CXCL12 to its receptors CXCR4 and CXCR7, LIT-927 acts by sequestering CXCL12, preventing its interaction with either receptor. [, ] This direct neutralization of CXCL12 is key to its therapeutic potential, offering potential advantages over traditional receptor antagonists in certain disease contexts. []

Applications
  • Systemic Lupus Erythematosus (SLE): In MRL/lpr mice, a model of SLE, LIT-927 effectively reduced the number of various overactive B and T lymphocyte subsets in the blood, including double-negative T cells. [] It also downregulated the expression of several activation markers on splenic lymphocytes. [] These findings suggest that LIT-927, by neutralizing CXCL12, can dampen the hyperactive immune response characteristic of SLE.
  • Pulmonary Arterial Hypertension (PAH): In two rat models of PAH (monocrotaline-induced and SU5416/hypoxia-induced), LIT-927 demonstrated significant therapeutic effects. [] Daily treatment with LIT-927 partially reversed established PAH, reducing pulmonary vascular resistance and remodeling. [] It also attenuated right ventricular hypertrophy, decreased pulmonary artery smooth muscle cell (PA-SMC) proliferation, and reduced pericyte coverage and macrophage infiltration in the lungs. [] Notably, LIT-927 showed superior efficacy compared to the CXCR4 antagonist AMD3100 in these models. []
  • Allergic Airway Hypereosinophilia: LIT-927 effectively reduced eosinophil recruitment in a murine model of allergic airway hypereosinophilia, highlighting its potential in treating allergic inflammatory diseases. [] Moreover, LIT-927 exhibited this inhibitory activity even after oral administration, confirming its oral bioavailability and enhancing its translational potential. []
  • Pre-metastatic Niche Formation: In an in vitro model of breast cancer bone metastasis, LIT-927 was instrumental in elucidating the role of CXCL12 in attracting cancer cells to a pre-metastatic niche within a 3D printed bone-mimicking scaffold. [] By blocking CXCL12 with LIT-927, researchers confirmed its involvement in promoting breast cancer cell migration towards the scaffold. []

Relevance: Chalcone-4 is the lead molecule from which LIT-927 was derived []. LIT-927 was developed to address the limitations of chalcone-4, exhibiting improved solubility, stability, and oral bioavailability while retaining its ability to neutralize CXCL12 [].

AMD3100

Compound Description: AMD3100 (also known as plerixafor) is a small molecule antagonist of the CXCR4 receptor. It binds to CXCR4, preventing CXCL12 from binding and activating the receptor [, ]. AMD3100 is known to act as an agonist of CXCR7 [].

Relevance: AMD3100 serves as a comparative compound to LIT-927 in studies investigating the effects of modulating the CXCL12/CXCR4 signaling axis. While both AMD3100 and LIT-927 can influence this pathway, they do so through different mechanisms. AMD3100 directly blocks the CXCR4 receptor, while LIT-927 neutralizes the CXCL12 chemokine itself, preventing its interaction with both CXCR4 and CXCR7. Notably, LIT-927 has demonstrated superior efficacy compared to AMD3100 in inhibiting the migration of pulmonary artery smooth muscle cells (PA-SMCs) and pericytes in vitro [].

Properties

CAS Number

2172879-52-4

Product Name

LIT-927

IUPAC Name

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22)

InChI Key

BYYRNPIGDRRGLJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O

Solubility

Soluble in DMSO

Synonyms

LIT-927; LIT 927; LIT927;

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.